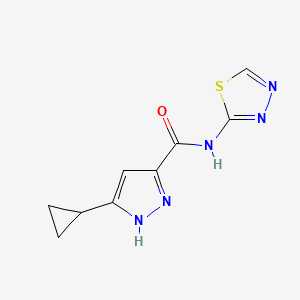![molecular formula C21H19N3O2 B7497611 Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been the subject of extensive scientific research. This compound is known to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its potent inhibitory effects on monoamine oxidase, as well as its ability to inhibit the reuptake of certain neurotransmitters. In vivo studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, and may have potential applications in the treatment of neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One area of interest is the development of new drugs based on this compound, which may have potential applications in the treatment of various neurological disorders. Another area of interest is the further elucidation of its mechanism of action, which may lead to a better understanding of the biochemical and physiological effects of this compound. Additionally, future studies may explore the potential toxicity and safety of this compound, which may have implications for its use in clinical settings.
Métodos De Síntesis
The synthesis of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone involves several steps, including the reaction of naphthalene with 2-bromoacetyl pyridine, followed by the reaction of the resulting intermediate with piperazine and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. In neuroscience, it has been studied for its effects on the central nervous system, including its potential use as a treatment for various neurological disorders.
Propiedades
IUPAC Name |
naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(18-9-5-7-16-6-1-2-8-17(16)18)23-12-14-24(15-13-23)21(26)19-10-3-4-11-22-19/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGERVXQYPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)



![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)


![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)

![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
